![molecular formula C11H10ClFO3 B1408777 Ethyl (4-chloro-3-fluorobenzoyl)acetate CAS No. 1260808-42-1](/img/structure/B1408777.png)
Ethyl (4-chloro-3-fluorobenzoyl)acetate
Overview
Description
Ethyl (4-chloro-3-fluorobenzoyl)acetate is a chemical compound with the molecular formula C11H10ClFO3 . It is also known as Ethyl 4-chloro-3-fluoro-β-oxobenzenepropanoate and Benzenepropanoic acid, 4-chloro-3-fluoro-β-oxo-, ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl (4-chloro-3-fluorobenzoyl)acetate consists of an ethyl ester group attached to a benzoyl group that is substituted with a chlorine atom at the 4-position and a fluorine atom at the 3-position .Scientific Research Applications
Synthesis of Complex Organic Compounds
- Ethyl (4-chloro-3-fluorobenzoyl)acetate has been utilized in the synthesis of complex organic compounds, such as ethyl 1,4‐dihydro‐4‐oxo‐3‐quinolinecarboxylates. These compounds are important in several drug compounds and have been prepared from derivatives of ethyl (4-chloro-3-fluorobenzoyl)acetate through processes like tandem addition-elimination-SNAr reaction (Bunce, Lee, & Grant, 2011).
Anti-microbial Applications
- Another study focused on the synthesis and antimicrobial studies of 4‐Oxo‐thiazolidine derivatives using ethyl (4-chlorophenoxy)acetate, a compound similar to ethyl (4-chloro-3-fluorobenzoyl)acetate. This study highlights the potential of such compounds in developing antimicrobial agents (Patel, Mistry, & Desai, 2009).
Application in Organic Synthesis Processes
- The compound has been involved in the development of efficient C–C bond formation methods in the synthesis of various intermediates, such as ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, emphasizing its role in facilitating key reactions in pharmaceutical synthesis (Guo, Yu, & Su, 2020).
Enzyme-Catalyzed Asymmetric Reduction
- Ethyl (4-chloro-3-fluorobenzoyl)acetate has been used in enzyme-catalyzed asymmetric reductions, demonstrating its versatility in synthetic chemistry. This application is critical for producing specific enantiomers of pharmaceutical compounds (Shimizu et al., 1990).
Fluorescence Studies
- Derivatives of ethyl (4-chloro-3-fluorobenzoyl)acetate have been studied for their fluorescence properties, indicating potential applications in imaging and diagnostic fields (Mahadevan et al., 2014).
Luminescent Behavior in Europium Complexes
- Research has also explored the use of ethyl (4-chloro-3-fluorobenzoyl)acetate in the synthesis of europium complexes, focusing on their luminescent behavior and energy transfer mechanisms. Such studies are important for the development of new materials for optical and electronic applications (Devi et al., 2016).
Novel Synthetic Pathways
- The compound has been employed in creating novel synthetic pathways for producing various derivatives. These studies contribute to expanding the toolbox of organic synthesis and creating new compounds with potential applications in diverse fields (Coppola & Damon, 1980).
properties
IUPAC Name |
ethyl 3-(4-chloro-3-fluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDICAQJHOYPIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-chloro-3-fluorobenzoyl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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